2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine
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Overview
Description
“2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine” is a chemical compound with the CAS Number: 1016530-98-5 . It has a molecular weight of 212.56 and its linear formula is C6H4ClF3N2O . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine” is 1S/C6H4ClF3N2O/c7-4-1-11-2-5(12-4)13-3-6(8,9)10/h1-2H,3H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine” is a liquid at room temperature . It has a molecular weight of 212.56 and its linear formula is C6H4ClF3N2O .Scientific Research Applications
Synthetic Utility and Properties
Synthesis and Coupling Reactions : The incorporation of trifluoromethoxy and related groups into pyrazines, such as 2-chloro-5-trifluoromethoxypyrazine, demonstrates their utility in synthetic chemistry for various coupling reactions, including Buchwald-Hartwig amination and Suzuki coupling, showcasing the versatility of these compounds in constructing complex molecules (Sokolenko & Yagupolskii, 2020).
Regiochemistry in Synthesis : The use of related compounds in the synthesis of pyrido[3,4-b]pyrazines via condensation reactions illustrates the importance of regiochemistry in directing the formation of specific products, with potential applications in the development of new materials and biological agents (Mederski et al., 2003).
Chemical Properties and Reactions
Electron Transfer and Mixed Valence States : Research on pyrazine-bridged dimer of triruthenium clusters, which might share structural similarities with the compound , highlights the chemical properties such as electron transfer rates and mixed valence states, relevant for understanding the electronic and redox behavior of these compounds (Yamaguchi et al., 2000).
Coordination Complexes and Electrochemistry : The formation of coordination complexes with pyrazine ligands and their redox-active behavior provides insights into the potential of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine derivatives in forming complexes with interesting electronic and structural properties, which could be explored in catalysis and materials science (Cosquer et al., 2009).
Biological Activity and Applications
DNA Binding and Antimicrobial Properties : Studies on chlorohydrazinopyrazine derivatives, which are structurally related to the compound of interest, demonstrate significant DNA binding affinity and antimicrobial properties, suggesting potential applications in medical research and drug development (Mech-Warda et al., 2022).
Herbicidal and Abiotic Elicitor Activities : Research into N-phenylpyrazine-2-carboxamides, similar in structural motif to the compound , shows applications in agriculture as herbicides and abiotic elicitors, indicating the potential for developing agrochemicals based on pyrazine derivatives (Doležal et al., 2007).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H227, H302, H315, H319, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
2-chloro-6-(2,2,2-trifluoroethoxy)pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c7-4-1-11-2-5(12-4)13-3-6(8,9)10/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAZQUDLXKULAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640719 |
Source
|
Record name | 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine | |
CAS RN |
1016530-98-5 |
Source
|
Record name | 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-(2,2,2-trifluoroethoxy)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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